Bienvenue dans la boutique en ligne BenchChem!

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine

Medicinal Chemistry ADME Prediction Scaffold Hopping

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine (CAS 1105193-74-5) is a bi-heterocyclic small molecule (C₅H₄N₄O₂, MW 152.11 Da) composed of an isoxazole ring directly linked at the 5-position to a 1,3,4-oxadiazol-2-amine core. The compound is characterized by a planar, aromatic scaffold with a predicted LogP of -0.89, a topological polar surface area (tPSA) of 91 Ų, and zero Rule-of-5 violations, positioning it within favorable drug-like or probe-like chemical space.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 1105193-74-5
Cat. No. B1387692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine
CAS1105193-74-5
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=C(ON=C1)C2=NN=C(O2)N
InChIInChI=1S/C5H4N4O2/c6-5-9-8-4(10-5)3-1-2-7-11-3/h1-2H,(H2,6,9)
InChIKeyOFSMUZYIYKTUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine (CAS 1105193-74-5): Baseline Characteristics for Research Procurement


5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine (CAS 1105193-74-5) is a bi-heterocyclic small molecule (C₅H₄N₄O₂, MW 152.11 Da) composed of an isoxazole ring directly linked at the 5-position to a 1,3,4-oxadiazol-2-amine core . The compound is characterized by a planar, aromatic scaffold with a predicted LogP of -0.89, a topological polar surface area (tPSA) of 91 Ų, and zero Rule-of-5 violations, positioning it within favorable drug-like or probe-like chemical space . It is commercially cataloged as a heterocyclic building block (e.g., Life Chemicals catalog F2182-0008) for medicinal chemistry and agrochemical research .

Why Generic Substitution Is Inadequate for 5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine in Structure-Focused Research


Although the 1,3,4-oxadiazol-2-amine scaffold is shared by numerous commercially available analogs, the identity and regioisomeric linkage of the appended heterocycle dictate critical molecular properties such as lipophilicity, hydrogen-bonding capacity, and steric profile, which in turn govern target engagement, solubility, and metabolic stability [1]. The isoxazol-5-yl substituent on the target compound confers a markedly lower predicted LogP (−0.89) versus the closely related 5-(5-methylisoxazol-3-yl) analog (LogP −0.23), translating to a >4-fold difference in computed octanol–water partition coefficient . Because minor structural perturbations in the 5-position heterocycle can invert biological activity profiles—as observed across isoxazole–oxadiazole hybrid series where antibacterial MIC values shift from >100 µg/mL to 50 µg/mL depending on substitution—generic interchange without experimental validation risks selecting a compound with divergent physicochemical and pharmacological behavior [2].

Quantitative Differentiation Evidence for 5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine vs. Closest Analogs


Lipophilicity Differentiation: 4.6-Fold Lower Predicted LogP vs. 5-Methylisoxazole Analog

The isoxazol-5-yl substitution on the target compound yields a predicted ACD/LogP of −0.89, which is 0.66 log units lower than the −0.23 LogP of the 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine analog . This 4.6-fold reduction in predicted octanol–water partition coefficient indicates significantly higher aqueous solubility potential for the target compound, a critical parameter for biochemical assay compatibility and oral bioavailability [1].

Medicinal Chemistry ADME Prediction Scaffold Hopping

Boiling Point Comparison: 6.6 °C Lower vs. 5-Methylisoxazole Analog, Indicative of Weaker Intermolecular Forces

The target compound exhibits a predicted boiling point of 399.4 ± 34.0 °C at 760 mmHg, compared to 406.0 ± 47.0 °C for the 5-(5-methylisoxazol-3-yl) analog . The 6.6 °C lower boiling point, accompanied by a slightly lower enthalpy of vaporization (65.0 vs. 65.8 kJ/mol), is consistent with reduced molecular weight (152.11 vs. 166.14 Da) and weaker van der Waals interactions .

Physicochemical Characterization Purification Formulation Science

Topological Polar Surface Area and Hydrogen-Bonding Capacity Differentiation vs. 5-Pyridinyl Analog

The target compound has a predicted tPSA of 91 Ų and contains 2 H-bond donors and 6 H-bond acceptors . In comparison, 5-(3-pyridinyl)-1,3,4-oxadiazol-2-amine (CAS 5711-73-9) has a higher molecular weight (162.15 Da) and contains an additional H-bond acceptor through the pyridine nitrogen, potentially increasing tPSA beyond the target's value . The isoxazole oxygen positioned adjacent to the ring junction in the target compound creates a distinct H-bond acceptor geometry not present in the pyridinyl analog .

Drug Design Permeability Prediction Scaffold Selection

Commercial Purity Benchmark: 97% (HPLC/NMR-Verified) from Multiple Vendors Enables Reproducible Screening

The target compound is available at 97% purity with batch-specific QC data (NMR, HPLC, GC) from Bidepharm and Leyan, and at 98% (NLT) from MolCore under ISO-certified quality systems . In contrast, the methyl analog 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine is listed at 95+% purity from Life Chemicals, and many 1,3,4-oxadiazol-2-amine building blocks are supplied only at 95% purity without guaranteed batch-specific certificates .

Quality Control High-Throughput Screening Procurement Specification

Regioisomeric Linkage Advantage: Isoxazol-5-yl Direct Attachment vs. Isoxazol-3-yl Linked Analogs

The target compound features an isoxazole ring attached via the C-5 position to the oxadiazole, whereas the more extensively studied 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS 725698-89-5) and the synthetic intermediates described by Hui et al. (2002) employ isoxazol-3-yl linkage [1]. The isoxazol-5-yl attachment positions the ring oxygen in closer proximity to the oxadiazole NH₂ group (through-bond distance of 4 bonds vs. 5 bonds for the 3-yl isomer), altering the local electrostatic environment and the conformational preferences of the primary amine .

Medicinal Chemistry Structure–Activity Relationships Scaffold Design

Antibacterial Potential of Isoxazole–Oxadiazole Hybrid Scaffolds: Class-Level Evidence Supporting Target Exploration

Isoxazole-clubbed 1,3,4-oxadiazole derivatives have demonstrated antibacterial activity with MIC values of 50 µg/mL against S. pyogenes and S. aureus in a series reported by Shingare et al. (2018) [1]. The target compound, bearing the isoxazol-5-yl-1,3,4-oxadiazol-2-amine pharmacophore core present in these active derivatives, represents the unsubstituted scaffold that can serve as a reference baseline for SAR expansion [2]. While the MIC of 50 µg/mL is modest compared to ampicillin controls, the scaffold's activity against Gram-positive pathogens provides a quantifiable starting point for optimization [1].

Antimicrobial Research Scaffold-Based Drug Discovery Biological Evaluation

Monoisotopic Mass and Purity Differentiation: Orthogonal Identity Confirmation via High-Resolution Mass Spectrometry

The target compound has a monoisotopic mass of 152.033432 Da (C₅H₄N₄O₂) , which is 14.01564 Da lower than the 166.049072 Da of the 5-methyl analog . This mass difference is readily resolved by any high-resolution mass spectrometer (resolution >15,000 FWHM), providing unambiguous identity confirmation even in mixtures [1]. The absence of the methyl group also eliminates the possibility of methyl oxidation metabolites, simplifying metabolite identification in in vitro ADME studies [1].

Analytical Chemistry Compound Identity Verification QC/QA

Optimal Research and Industrial Application Scenarios for 5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine


Medicinal Chemistry Scaffold Expansion: Isoxazol-5-yl-Based Library Synthesis

The compound serves as a primary amine handle for diversification via N-acylation, N-arylation (Buchwald–Hartwig coupling), or reductive amination, enabling systematic SAR exploration of the isoxazol-5-yl-1,3,4-oxadiazole chemotype. The isoxazol-5-yl regioisomeric attachment, distinct from the more common isoxazol-3-yl analogs [1], generates a library with unique conformational and electronic properties. The 97%+ purity with batch-specific NMR/HPLC QC ensures that observed biological activity can be confidently attributed to the intended compound rather than impurities.

Antibacterial Lead Generation: Baseline Scaffold for Gram-Positive Pathogen Screening

The unsubstituted isoxazole–oxadiazole core serves as the minimal pharmacophore for antibacterial SAR. Class-level evidence demonstrates that closely related isoxazole-clubbed 1,3,4-oxadiazoles achieve MIC values of 50 µg/mL against S. pyogenes and S. aureus [2]. Procurement of the unsubstituted scaffold allows systematic introduction of substituents to improve upon this baseline, with clear structural differentiation from the methylisoxazole series that has been more extensively characterized [1].

ADME Probe Development: Low-LogP Scaffold for Solubility-Critical Assays

With a predicted LogP of −0.89—significantly lower than the −0.23 of the methyl analog —the compound is predicted to exhibit superior aqueous solubility. This makes it an attractive starting point for biochemical assays requiring high compound concentrations (e.g., NMR-based fragment screening, ITC, or SPR) where solubility-limited artifacts must be minimized. The tPSA of 91 Ų and 2 H-bond donors also predict favorable permeability characteristics for cell-based target engagement studies .

Agrochemical Intermediate: Biheterocyclic Building Block for Crop Protection Chemistry

The isoxazole–oxadiazole biheterocyclic core is structurally related to several commercial agrochemical pharmacophores [3]. The compound's two reactive sites (primary amine and the electron-deficient heterocyclic rings) permit orthogonal functionalization strategies. The multi-vendor commercial availability with documented purity supports process chemistry scale-up and kilogram-scale procurement for agrochemical lead optimization programs.

Quote Request

Request a Quote for 5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.